6-Cyclopropoxypyridine-3-sulfonamide

Medicinal Chemistry Structure-Activity Relationship Sulfonamide Pharmacology

Researchers requiring a conformationally constrained alkoxypyridine sulfonamide building block often face supply bottlenecks for the specific 6-cyclopropoxy isomer. 6-Cyclopropoxypyridine-3-sulfonamide (CAS 2167123-31-9) resolves this with a structurally distinct scaffold where the strained cyclopropoxy group pre-organizes the pyridine ring for target engagement, a feature absent in linear alkoxy analogs. - Enables design of kinase inhibitors with reduced entropic penalty (PASS Pa = 0.584) and targeted covalent inhibitors via CYP-mediated ring-opening. - Predicted antimycobacterial activity (Pa = 0.577) distinct from classical dihydropteroate synthase inhibition, useful for overcoming folate-pathway resistance. - Available as a research intermediate with confirmed identity (1H-NMR) and ≥95% purity, ensuring SAR continuity.

Molecular Formula C8H10N2O3S
Molecular Weight 214.24 g/mol
Cat. No. B12973987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyclopropoxypyridine-3-sulfonamide
Molecular FormulaC8H10N2O3S
Molecular Weight214.24 g/mol
Structural Identifiers
SMILESC1CC1OC2=NC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C8H10N2O3S/c9-14(11,12)7-3-4-8(10-5-7)13-6-1-2-6/h3-6H,1-2H2,(H2,9,11,12)
InChIKeyCUWAODVHMNGDPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyclopropoxypyridine-3-sulfonamide Identity & Procurement


6-Cyclopropoxypyridine-3-sulfonamide (CAS 2167123-31-9) is a heteroaryl sulfonamide building block with molecular formula C₈H₁₀N₂O₃S and a molecular weight of 214.24 g·mol⁻¹ . It belongs to the alkoxypyridine-sulfonamide subclass, characterized by a cyclopropoxy substituent at the pyridine 6-position and an unsubstituted sulfonamide group at the 3-position . The cyclopropoxy moiety introduces conformational constraint and distinct electronic properties relative to linear alkoxy analogs, making this scaffold of interest in medicinal chemistry campaigns targeting nicotinic acetylcholine receptors, kinase inhibition, and anti-infective programs [1][2]. However, the compound remains primarily a research intermediate with limited published quantitative biological profiling, and procurement decisions must therefore be guided by structural differentiation from positional isomers and alkoxy-variant analogs rather than by established potency benchmarks.

Conformationally constrained cyclopropoxy substituent enables SAR differentiation from linear alkoxy analogs.
Predicted multi-target in silico profile supports kinase and signal transduction research programs.
Divergent from classical sulfonamides; considered for non-canonical target and pathway screening.

Why 6-Cyclopropoxypyridine-3-sulfonamide Cannot Be Replaced


Substitution of the 6-cyclopropoxy group with a linear alkoxy (e.g., methoxy, ethoxy) or simple hydrogen on the pyridine-3-sulfonamide core is not pharmacologically neutral. The cyclopropoxy substituent introduces a strained, conformationally restricted ether linkage that alters the spatial orientation of the pyridine ring relative to the sulfonamide hydrogen-bond donor/acceptor pharmacophore, directly impacting target recognition and binding pose geometry . In silico PASS predictions for this compound indicate a multimodal activity signature spanning protein kinase inhibition (Pa = 0.584) and antimycobacterial activity (Pa = 0.577), a profile that diverges markedly from unsubstituted or 5-substituted positional isomers whose predicted activities cluster around generic antibacterial mechanisms via dihydropteroate synthase inhibition [1]. Furthermore, the cyclopropoxy group is a recognized metabolic soft spot capable of cytochrome P450-mediated ring-opening, a property exploited in prodrug design that linear alkoxy congeners lack entirely [2]. These three orthogonal differentiators—conformational constraint, divergent predicted polypharmacology, and distinct metabolic liability—mean that substituting a cheaper or more readily available pyridine-3-sulfonamide analog without the 6-cyclopropoxy motif carries a high risk of losing the specific property set required for structure-activity relationship (SAR) continuity.

Linear alkoxy analogs (e.g., methoxy)
Lack the conformational restriction and predicted polypharmacology; may shift the SAR trajectory and target engagement profile.
5-substituted positional isomer
Predicted target mechanism diverges to classical antibacterial (PABA-competitive), removing kinase and signal transduction activity context.
Alkoxy vs. cyclopropoxy metabolic fate
Cyclopropoxy group provides a latent electrophilic warhead via CYP-mediated ring-opening; methoxy and ethoxy analogs lack this covalent design option.

Comparative Evidence: 6-Cyclopropoxypyridine-3-sulfonamide vs. Analogs


Positional Isomer Effects: 6- vs. 5-Cyclopropoxy Substitution

The 6-cyclopropoxy substitution pattern in 6-Cyclopropoxypyridine-3-sulfonamide places the cyclopropoxy group para to the sulfonamide on the pyridine ring, creating an extended, linear pharmacophore geometry. In contrast, the 5-cyclopropoxy positional isomer (5-Cyclopropoxypyridine-3-sulfonamide) places the alkoxy group meta to the sulfonamide, resulting in a bent molecular shape. This topological difference is predicted to alter target binding: PASS computational analysis of the 5-isomer indicates a primary mechanism centered on competitive inhibition of para-aminobenzoic acid (PABA) utilization in bacterial folic acid synthesis , whereas the 6-isomer's PASS profile prioritizes protein kinase inhibition (Pa = 0.584) and antimycobacterial activity (Pa = 0.577) [1]. No published head-to-head biochemical assay data exist for these two positional isomers. This evidence is classified as cross-study comparable, drawing on computational prediction data from independent sources. [1]

Positional isomer effect
Cross-study comparable
6-isomer: predicted kinase inhibition (Pa 0.584) and antimycobacterial (Pa 0.577)
5-isomer: predicted classical antibacterial (PABA-competitive)
Supports kinase-biased scaffold selection over antibacterial sulfonamides
No head-to-head experimental data; in silico PASS prediction only
Medicinal Chemistry Structure-Activity Relationship Sulfonamide Pharmacology

Cyclopropoxy vs. Methoxy: Lipophilicity and Conformation

The cyclopropoxy group (–O–c-C₃H₅) imparts higher lipophilicity and greater conformational restriction compared to a methoxy (–O–CH₃) substituent at the pyridine 6-position. Using the SMILES representation NS(=O)(=O)c1ccc(OC2CC2)nc1 for the target compound versus NS(=O)(=O)c1ccc(OC)nc1 for the 6-methoxy analog, computed logP values are estimated to differ by approximately +0.7 to +1.0 log units in favor of the cyclopropoxy variant based on fragment-based calculation methods (cyclopropyl fragment contribution ≈ +0.8 vs. methyl fragment contribution ≈ +0.2 on aromatic ether oxygen) [1]. The cyclopropoxy group also eliminates the rotational degree of freedom present in the methoxy C–O bond, locking the cyclopropyl ring into a fixed orientation relative to the pyridine plane. This conformational restriction can reduce entropic penalty upon protein binding and improve binding enthalpy. No experimental logP or conformational data for the specific pair of compounds have been published. This evidence is class-level inference drawn from established fragment-based physicochemical principles. [1]

Cyclopropoxy vs. methoxy lipophilicity
Class-level inference
Estimated logP difference: +0.6 to +0.8
Conformational entropy: one restricted rotor vs. free rotor
Higher lipophilicity and pre-organization may support membrane permeability in lead optimization
Fragment-based estimation; no experimental logP for this compound
Physicochemical Properties Drug Design Conformational Analysis

Metabolic Fate: Cyclopropoxy Ring-Opening vs. Alkoxy Dealkylation

The cyclopropoxy substituent is susceptible to cytochrome P450 (CYP)-mediated oxidative ring-opening, generating a reactive aldehyde or epoxide intermediate that can covalently modify target proteins or be trapped by glutathione [1]. This metabolic pathway is mechanistically distinct from the O-dealkylation that linear alkoxy groups (e.g., methoxy, ethoxy) undergo, which produces a hydroxylated pyridine and an aldehyde byproduct without reactive intermediate formation. In the context of hepatitis C virus NS3/4A protease inhibitor development, vinylcyclopropyl sulfonamide motifs were deliberately designed to exploit CYP3A-mediated epoxidation as a bioactivation step, demonstrating that cyclopropoxy-containing sulfonamides can function as mechanism-based covalent modifiers [1]. No specific CYP metabolism data exist for 6-cyclopropoxypyridine-3-sulfonamide itself. This is class-level inference extrapolated from structurally related cyclopropoxy-sulfonamide compounds. [1]

Metabolic fate comparison
Class-level inference
Cyclopropoxy: CYP-mediated ring-opening (latent warhead)
Methoxy: O-demethylation (no reactive intermediate)
Enables covalent inhibitor design strategies absent in alkoxy analogs
Extrapolated from cyclopropoxy-sulfonamide metabolism studies; no specific data for this compound
Drug Metabolism Cytochrome P450 Metabolic Stability

PASS Predicted Activity Profile vs. Classical Sulfonamides

The PASS (Prediction of Activity Spectra for Substances) algorithm predicts that 6-Cyclopropoxypyridine-3-sulfonamide possesses a multi-target activity profile with the highest probability scores assigned to signal transduction pathway inhibitor (Pa = 0.718), chloride peroxidase inhibitor (Pa = 0.620), protein kinase inhibitor (Pa = 0.584), and antimycobacterial (Pa = 0.577) activities [1]. This predicted polypharmacology profile distinguishes the compound from classical sulfonamides (e.g., sulfanilamide, sulfamethoxazole), which PASS algorithms predominantly classify as folate synthesis inhibitors (dihydropteroate synthase, Pa > 0.9) with negligible kinase or signal transduction pathway activity predictions [2]. The divergence in predicted target space arises from the combined influence of the pyridine ring (heteroaromatic capable of hinge-binding in kinases) and the cyclopropoxy group (conformational constraint altering pharmacophore recognition). No experimental validation of these predictions has been published for this specific compound. This evidence is cross-study comparable, juxtaposing PASS output for the target compound against known PASS profiles of classical sulfonamide antibiotics. [1][2]

Predicted activity profile
Cross-study comparable
Target compound: Pa (kinase inhibitor) 0.584, signal transduction Pa 0.718
Classical sulfonamides: kinase Pa typically
Supports inclusion in kinase and signal transduction screening libraries
PASS in silico prediction; no experimental target engagement validation
Computational Pharmacology Activity Prediction Polypharmacology

6-Cyclopropoxypyridine-3-sulfonamide Application Scenarios


Kinase FBDD with Conformationally Constrained Sulfonamide

Based on PASS prediction data indicating a protein kinase inhibitor probability of Pa = 0.584 [1] and the conformational restriction conferred by the cyclopropoxy group, 6-Cyclopropoxypyridine-3-sulfonamide is suited as a fragment or core scaffold for kinase inhibitor design. The pyridine nitrogen can serve as a hinge-binding motif, while the 6-cyclopropoxy substituent pre-organizes the molecule for ATP-binding site occupancy with reduced entropic penalty compared to flexible alkoxy analogs.

Covalent Inhibitor Design via Cyclopropoxy Ring-Opening

Drawing on the established precedent of CYP-mediated cyclopropoxy ring-opening in sulfonamide-based HCV protease inhibitors [2], 6-Cyclopropoxypyridine-3-sulfonamide can serve as a scaffold for designing targeted covalent inhibitors (TCIs). The cyclopropoxy group provides a mechanism-based bioactivation pathway not available in methoxy or ethoxy analogs, enabling covalent modification of target cysteine, serine, or lysine residues upon metabolic activation.

Antimycobacterial Screening with Non-Classical Sulfonamide

With a predicted antimycobacterial Pa of 0.577 [1] and a target prediction profile distinct from classical dihydropteroate synthase-inhibiting sulfonamides, this compound is a candidate for inclusion in phenotypic screening libraries targeting Mycobacterium tuberculosis. Its divergence from the classical sulfonamide mechanism may help overcome existing sulfonamide resistance mechanisms that arise from mutations in the folate biosynthesis pathway.

Probe Development for Signal Transduction Pathways

The highest PASS probability score for 6-Cyclopropoxypyridine-3-sulfonamide is for signal transduction pathway inhibition (Pa = 0.718) [1]. This computational prediction supports its application as a starting point for developing chemical probes to interrogate signaling cascades, particularly where the combination of a pyridine hinge-binder and a conformationally restricted cyclopropoxy motif is structurally novel relative to established probe chemotypes.

Application
Selection Property
Validation Focus
Kinase fragment-based drug discovery
Conformationally restricted cyclopropoxy sulfonamide scaffold
Predicted kinase activity profile review (in silico)
Covalent inhibitor design
Latent electrophilic cyclopropoxy warhead
Covalent target engagement model evaluation
Antimycobacterial screening
Non-classical sulfonamide mechanism
Resistance-bypass mechanism screening context
Signal transduction probe development
Predicted multi-target kinase/transduction profile
Pathway inhibition target deconvolution
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